molecular formula C12H12N2O2 B113161 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde CAS No. 883543-97-3

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde

Cat. No. B113161
M. Wt: 216.24 g/mol
InChI Key: DWASVLODTHRLQO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : The compound “Di-µ-(1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-olate)-bis[(η 5-pentamethylcyclopentadienyl)iridium(III)] Chloride” was studied .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Field : Medicinal Chemistry

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Field : Antifungal Research

    • Application : The compound “(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime” was studied for its anti-Candida albicans activity .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This compound emerged as the most active congener, with a MIC value of 0.0054 µmol/mL being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .
  • Field : Organic Synthesis

    • Application : The compound “Di-µ-(1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-olate)-bis[(η 5-pentamethylcyclopentadienyl)iridium(III)] Chloride” was synthesized .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Field : Antioxidant Research

    • Application : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
  • Field : Light-Emitting Materials

    • Application : The compound “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline” is used in conjunction with other building block ligands, i.e. pyridylpyrazoles for adjusting the light-emitting colours of the active layer emitters .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Field : Anticancer Research

    • Application : A metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Several iridium complexes have been prepared and tested for their antitumor activity, including analogs of ruthenium lead compounds. Some iridium complexes have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests .
  • Field : Organic Synthesis

    • Application : The compound “Di-µ-(1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-olate)-bis[(η 5-pentamethylcyclopentadienyl)iridium(III)] Chloride” was synthesized .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Field : Antioxidant Research

    • Application : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with imidazole compounds can vary widely depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety and handling .

Future Directions

Imidazole compounds continue to be a focus of research due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions, and there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWASVLODTHRLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde

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